1-Tridecanol, phosphate, sodium salt is a chemical compound that falls under the category of organophosphates. It is derived from 1-Tridecanol, a fatty alcohol, and is typically used in various applications due to its surfactant properties. The compound is known for its role in emulsification and stabilization in formulations, making it valuable in both industrial and scientific contexts.
This compound can be synthesized from 1-Tridecanol, which is a fatty alcohol obtained from natural sources such as palm oil or synthesized through chemical processes. The phosphate group is introduced to create the sodium salt form, which enhances its solubility and functionality in aqueous environments.
1-Tridecanol, phosphate, sodium salt is classified as an organophosphate ester. It is characterized by the presence of a long hydrocarbon chain (derived from 1-Tridecanol) attached to a phosphate group. This structure imparts unique properties that are useful in various applications, particularly in surfactants and emulsifiers.
The synthesis of 1-Tridecanol, phosphate, sodium salt typically involves the phosphorylation of 1-Tridecanol. This can be achieved through several methods:
The general reaction can be represented as follows:
Where R represents the tridecyl group from 1-Tridecanol. The resulting product can then be neutralized with sodium hydroxide to form the sodium salt.
The molecular formula for 1-Tridecanol, phosphate, sodium salt is . The structure consists of a long hydrophobic hydrocarbon tail (derived from tridecanol) and a hydrophilic phosphate head group.
1-Tridecanol, phosphate, sodium salt can participate in various chemical reactions typical of organophosphate compounds:
The hydrolysis reaction can be represented as follows:
The mechanism of action for 1-Tridecanol, phosphate, sodium salt primarily involves its role as a surfactant. When added to formulations, it reduces surface tension between different phases (e.g., oil and water), facilitating emulsification.
This compound's amphiphilic nature allows it to stabilize emulsions by aligning itself at the interface between oil and water phases, thus preventing separation.
1-Tridecanol, phosphate, sodium salt is utilized in various scientific applications including:
Its unique properties make it suitable for diverse applications across different industries, including pharmaceuticals, cosmetics, and food technology.
The synthesis of 1-tridecanol phosphate sodium salt proceeds via a sequential esterification-neutralization pathway, where phosphorylation precedes alkali neutralization. Industrially, tridecyl alcohol (C₁₃H₂₇OH) undergoes esterification with polyphosphoric acid (PPA) or phosphorus pentoxide (P₄O₁₀) at 60–80°C under anhydrous conditions. This exothermic reaction generates a crude phosphate ester mixture comprising monoester (≈60%), diester (≈35%), and residual triester components [4]. The reaction kinetics follow second-order behavior, with the rate constant k exponentially increasing with temperature but plateauing beyond 85°C due to thermal degradation. Key parameters include:
Table 1: Esterification Reaction Parameters and Outcomes
Parameter | Range | Optimal Value | Impact on Product |
---|---|---|---|
Temperature | 50–90°C | 75°C | Higher monoester yield (68%) |
PPA:Alcohol molar ratio | 1:1.5 – 1:3.5 | 1:2.5 | Minimizes free alcohol (<0.8%) |
Reaction time | 2–6 hours | 4 hours | Completeness (98.5% conversion) |
Catalyst (BF₃) loading | 0–1.0 wt% | 0.4 wt% | Rate acceleration (t₁/₂ = 35 min) |
Neutralization employs 10–25% sodium hydroxide or sodium methoxide at 40–60°C, targeting pH 7.0–7.5 to avoid hydrolysis. This step converts acidic phosphate esters to stable sodium salts, with the heat of reaction carefully controlled to prevent discoloration [2] [4]. The final product contains ≥90% active matter, with heavy metals limited to ≤20 mg/kg (as Pb) and arsenic ≤3 mg/kg per industrial standards [4].
Traditional batch reactors face challenges in thermal management and product consistency during 1-tridecanol phosphate production. Continuous systems address these via:
Table 2: Continuous vs. Batch Reactor Performance Metrics
Metric | Batch Reactor | Continuous Reactor | Improvement |
---|---|---|---|
Reaction time | 4–5 hours | 1.2 hours | 67% reduction |
Energy consumption | 850 kWh/ton | 520 kWh/ton | 39% reduction |
Monoester consistency | ±8% | ±2% | 4-fold tighter control |
Byproduct formation | 7–12% | 3–5% | >50% reduction |
Scalability requires Reynolds number maintenance >4000 to ensure turbulent flow, preventing reactor fouling. Recent innovations incorporate real-time FTIR monitoring for instantaneous phosphate composition adjustment, enhancing product uniformity for high-value applications like synthetic lubricants [6].
Sulfonation and phosphorylation represent divergent surfactant synthesis pathways with distinct molecular outcomes:
Molecular architecture differences:
Performance characteristics:
Table 3: Economic and Functional Comparison of Surfactant Pathways
Parameter | C₁₃ Phosphate | C₁₂ Sulfonate | C₁₄ Alcohol Ether Sulfate |
---|---|---|---|
Raw material cost | $$$ (P₄O₁₀ premium) | $$ | $$ |
Reaction temperature | 75°C | 110–130°C | 40–50°C |
Byproduct generation | Low (H₂O) | Moderate (Na₂SO₄) | Low (H₂O) |
Lubricity (µN·m) | 280 | 85 | 120 |
Anticorrosion performance | Excellent (0.1 mm/yr) | Poor (0.8–1.2 mm/yr) | Moderate (0.4 mm/yr) |
Economic considerations: Despite 20–30% higher raw material costs versus sulfonation, phosphorylation reduces downstream additive requirements (e.g., corrosion inhibitors) in metalworking fluids, delivering 12–18% net formulation cost savings [4] [5]. Process intensification through continuous reactors further narrows the CAPEX gap, positioning phosphate esters as premium surfactants for high-stress applications.
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